10-Piperazinylpropylphenothiazine
Overview
Description
Preparation Methods
The synthesis of 10-Piperazinylpropylphenothiazine typically involves the reaction of phenothiazine with 1-(3-chloropropyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
10-Piperazinylpropylphenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
10-Piperazinylpropylphenothiazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various phenothiazine derivatives.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders due to its structural similarity to other phenothiazine-based drugs.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 10-Piperazinylpropylphenothiazine involves its interaction with various molecular targets, including dopamine receptors and adrenergic receptors. It is presumed to act principally in the subcortical areas by producing a central adrenergic blockade of the alpha-adrenergic receptors as well as antagonism of the D1 dopamine receptor. This results in the modulation of neurotransmitter activity, which can affect mood, behavior, and other physiological processes .
Comparison with Similar Compounds
10-Piperazinylpropylphenothiazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties.
Perphenazine: Used to treat schizophrenia and severe nausea.
Periciazine: Used to control aggression and impulsiveness in psychiatric patients.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties and therapeutic potential .
Properties
IUPAC Name |
10-(3-piperazin-1-ylpropyl)phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-3-8-18-16(6-1)22(17-7-2-4-9-19(17)23-18)13-5-12-21-14-10-20-11-15-21/h1-4,6-9,20H,5,10-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSUKAVVJWNXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186116 | |
Record name | 10-Piperazinylpropylphenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3240-48-0 | |
Record name | 10-Piperazinylpropylphenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Piperazinylpropylphenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Desmethylperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YGA7J86MH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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